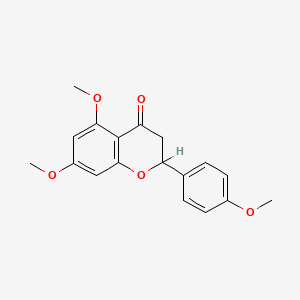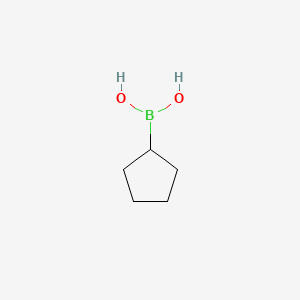
Dihydropalmatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropalmatine (formule chimique : C21H23NO4) est un alcaloïde naturel isolé de la plante Berberis aristata. Il appartient à la classe des composés stilbéniques et a une masse molaire de 353,41 g/mol . Le composé se caractérise par sa couleur jaune clair à jaune et son état solide.
Applications De Recherche Scientifique
Dihydropalmatine finds applications in:
Medicine: It exhibits analgesic, sedative, and hypnotic effects.
Chemistry: As a natural product, it serves as a valuable starting material for the synthesis of related compounds.
Biology: Research on its effects on cellular processes and receptors.
Industry: Potential applications in pharmaceuticals and cosmetics.
Mécanisme D'action
Target of Action
Dihydropalmatine is a natural alkaloid isolated from the plant Berberis aristata The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound interacts with its targets to exert its effects . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that this compound can influence various biochemical processes due to its interaction with its targets . The downstream effects of these interactions on various biochemical pathways are subjects of ongoing research.
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of this compound
Result of Action
It is known that this compound can exert various effects at the molecular and cellular level due to its interaction with its targets . The specific nature of these effects is a subject of ongoing research.
Action Environment
It is known that various environmental factors can influence the action of this compound
Méthodes De Préparation
a. Voies de synthèse
Bien que la dihydropalmatine puisse être synthétisée, sa source naturelle reste la voie principale. Le composé est extrait de Berberis aristata, une plante connue pour ses propriétés médicinales. Les méthodes de synthèse impliquent des modifications de la structure naturelle ou la synthèse totale.
b. Production industrielle
Les méthodes de production à l'échelle industrielle reposent généralement sur l'extraction à partir de la matière végétale. Le processus d'isolement implique une extraction par solvant, suivie d'étapes de purification telles que la chromatographie ou la cristallisation.
Analyse Des Réactions Chimiques
La dihydropalmatine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former divers dérivés.
Réduction : Les réactions de réduction donnent la dihydroberbérine, un intermédiaire dans la biosynthèse de la berbérine.
Substitution : Des groupes substituants peuvent être introduits à des positions spécifiques.
Les réactifs et conditions courants comprennent :
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4).
Substitution : Des réactions catalysées par un acide utilisant des acides de Lewis.
Principaux produits :
- Oxydation : Dérivés de la berbérine.
- Réduction : Dihydroberbérine.
- Substitution : Divers dérivés de la this compound substitués.
4. Applications de la recherche scientifique
La this compound trouve des applications dans :
Médecine : Elle présente des effets analgésiques, sédatifs et hypnotiques.
Chimie : En tant que produit naturel, elle sert de matière première précieuse pour la synthèse de composés apparentés.
Biologie : Recherche sur ses effets sur les processus cellulaires et les récepteurs.
Industrie : Applications potentielles dans les produits pharmaceutiques et les cosmétiques.
5. Mécanisme d'action
Les effets du composé sont attribués à son interaction avec des cibles moléculaires et des voies métaboliques. Des études supplémentaires sont nécessaires pour élucider les mécanismes précis.
Comparaison Avec Des Composés Similaires
La dihydropalmatine se distingue par sa structure unique et ses applications diverses. Parmi les composés similaires, on peut citer la berbérine, la palmatine et la jatrorrhizine.
Propriétés
IUPAC Name |
2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHDVKWAYIFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common adulterants of Berberis aristata, and how can Dihydropalmatine analysis help in their identification?
A1: Berberis aristata is often adulterated with species like Berberis asiatica, Mahonia borealis, and Coscinium fenestratum. Direct analysis in real-time mass spectrometry (DART MS), coupled with principal component analysis (PCA), can differentiate Berberis aristata from its adulterants by analyzing their chemical fingerprints. This method can detect the presence or absence of characteristic alkaloids like this compound, helping researchers and industry professionals ensure the authenticity and quality of herbal products. []
Q2: How does the presence of this compound in Zuojin Formula contribute to its potential anticancer properties?
A2: Zuojin Formula, a traditional Chinese medicine, contains this compound along with other alkaloids like rutaecarpine, evodiamine, and berberine. Studies have shown that this compound exhibits inhibitory effects against the proliferation of human gastric cancer cells (NCI-N87) and colon adenocarcinoma cells (Caco-2). This suggests that this compound, along with other active compounds in Zuojin Formula, might contribute to its potential anticancer effects. []
Q3: Can this compound be unintentionally produced during the isolation of other alkaloids?
A3: Yes, 8-trichloromethyl-7,8-dihydropalmatine, a derivative of this compound, has been identified as an artifact during the isolation of tetrahydropalmatine. This highlights the importance of careful analysis and interpretation of results during the isolation and characterization of alkaloids from natural sources. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)

